Ethyl 3-(3-bromo-4-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate
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Overview
Description
Ethyl 3-(3-bromo-4-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a bromine atom, a methyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-bromo-4-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 3-bromo-4-methylbenzaldehyde with ethyl 2-bromo-2-methylpropanoate in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization under acidic conditions to yield the desired oxazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-bromo-4-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The oxazole ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
Ethyl 3-(3-bromo-4-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-bromo-4-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the oxazole ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-bromo-3-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate
- Ethyl 3-(3-chloro-4-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate
- Ethyl 3-(3-bromo-4-ethylphenyl)-4,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate
Uniqueness
Ethyl 3-(3-bromo-4-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H18BrNO3 |
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Molecular Weight |
340.21 g/mol |
IUPAC Name |
ethyl 3-(3-bromo-4-methylphenyl)-4,4-dimethyl-5H-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C15H18BrNO3/c1-5-19-14(18)13-15(3,4)12(17-20-13)10-7-6-9(2)11(16)8-10/h6-8,13H,5H2,1-4H3 |
InChI Key |
DODSXVAYLAWSNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(C(=NO1)C2=CC(=C(C=C2)C)Br)(C)C |
Origin of Product |
United States |
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